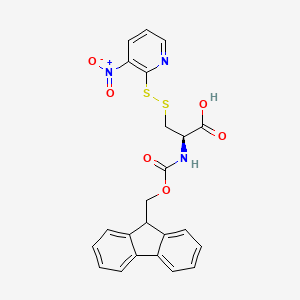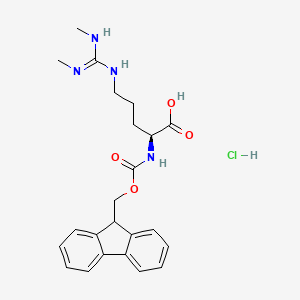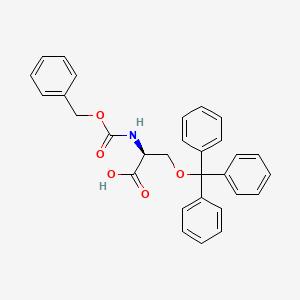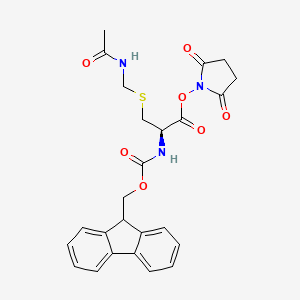![molecular formula C8H6Cl2OS B1442835 [(4-Chlorophenyl)thio]acetyl chloride CAS No. 7031-25-6](/img/structure/B1442835.png)
[(4-Chlorophenyl)thio]acetyl chloride
Overview
Description
“[(4-Chlorophenyl)thio]acetyl chloride” is a chemical compound with the molecular formula C8H6Cl2OS . It consists of 6 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, 1 Sulfur atom, and 2 Chlorine atoms . It is used in the preparation of various derivatives .
Molecular Structure Analysis
The “this compound” molecule contains a total of 18 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 sulfide .Scientific Research Applications
Synthesis of Antimicrobial Agents
[(4-Chlorophenyl)thio]acetyl chloride has been utilized in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Antihistamine Agent Synthesis
A series of novel antihistamine agents were synthesized using this compound, specifically 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).
Wastewater Treatment Research
In wastewater treatment research, the degradation and mineralization of 4-chlorophenol using advanced oxidation processes (AOPs) have been studied, focusing on the combination of UV and organic oxidants like peroxy acetic acid for effective removal/mineralization (Sharma, Mukhopadhyay, & Murthy, 2010).
Polymerization and Leather Industry Applications
The compound has been used in the preparation of 4-Chlorophenyl acrylate for the synthesis of poly(4-chlorophenyl acrylate) and copoly(4-chlorophenyl acrylate-methyl acrylate), with applications in the leather industry as top coat and base coat materials (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Electrochemical Degradation Studies
Studies on the electrochemical degradation of 4-chlorophenol in the presence of carbon black have been conducted, indicating the potential of this approach in environmental remediation (Boudenne & Cerclier, 1999).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYZVLFINTHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)




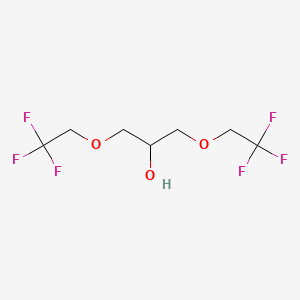

![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)

